molecular formula C20H26N4O4 B3984243 5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline

5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline

Cat. No. B3984243
M. Wt: 386.4 g/mol
InChI Key: STOOPEWCLPGFQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline is a compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine and agriculture. This compound is also known as TAK-659 and is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK).

Mechanism of Action

The primary mechanism of action of 5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline is the inhibition of the BTK enzyme. BTK is a key enzyme involved in the signaling pathways of B cells, which play a critical role in the immune system. Inhibition of BTK leads to a decrease in B cell activity, which can be beneficial in treating autoimmune diseases and inflammatory disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of the BTK enzyme. This inhibition leads to a decrease in B cell activity, which can result in a reduction in inflammation and immune responses.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline in lab experiments is its potency as a BTK inhibitor. This compound has been shown to be highly effective in inhibiting BTK activity, making it a valuable tool in studying B cell signaling pathways. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving 5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline. One direction is the development of new and more potent BTK inhibitors based on the structure of this compound. Additionally, further research is needed to fully understand the potential applications of this compound in treating autoimmune diseases and inflammatory disorders. Finally, studies are needed to investigate the potential toxicity of this compound and its effects on other signaling pathways in the body.

Scientific Research Applications

The potential applications of 5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline in scientific research are diverse. One of the primary applications is in the field of oncology, where this compound has been shown to have antitumor activity. Additionally, this compound has been studied for its potential use in treating autoimmune diseases and inflammatory disorders.

properties

IUPAC Name

1-[4-[3-(furan-2-ylmethylamino)-4-nitrophenyl]piperazin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c1-20(2,3)19(25)23-10-8-22(9-11-23)15-6-7-18(24(26)27)17(13-15)21-14-16-5-4-12-28-16/h4-7,12-13,21H,8-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOOPEWCLPGFQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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